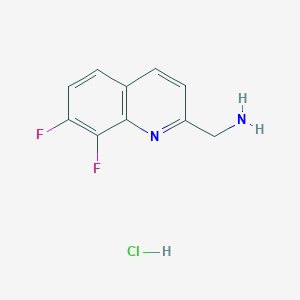

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride

Description

(7,8-Difluoroquinolin-2-yl)methanamine hydrochloride is a fluorinated quinoline derivative with a methanamine group at the 2-position and fluorine substituents at the 7- and 8-positions of the quinoline ring. The hydrochloride salt improves solubility and crystallinity, making it suitable for pharmaceutical and material science applications.

Properties

IUPAC Name |

(7,8-difluoroquinolin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2.ClH/c11-8-4-2-6-1-3-7(5-13)14-10(6)9(8)12;/h1-4H,5,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRWRBTXUQFBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic displacement of halogen atoms or the diaza group in quinoline with fluorine atoms . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents like acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.

Medicine: Explored for its antimicrobial and antineoplastic properties.

Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride involves its interaction with biological targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact molecular pathways may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features

Key Differentiators :

- Quinoline Core: Unlike thiophene, furan, or benzene-based methanamines, the quinoline system introduces a nitrogen heteroatom and fused aromatic rings, affecting electronic properties and binding affinity .

Examples of Similar Compounds :

(Thiophen-2-yl)methanamine Hydrochloride : Contains a sulfur heterocycle, offering distinct electronic properties and solubility profiles .

[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine Hydrochloride : Features a difluoromethoxy group on a benzene ring, influencing lipophilicity and metabolic resistance .

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride : Partially saturated bicyclic system reduces aromaticity, impacting π-π interactions .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Quinoline Derivatives: Often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. Fluorination may improve blood-brain barrier penetration .

- Thiophene/Furan Analogs : Used in GABA transporter inhibition (e.g., Thiophene fentanyl hydrochloride) but face challenges in toxicity profiling .

Key Research Findings and Challenges

Fluorine Impact : Fluorinated methanamines generally exhibit enhanced metabolic stability and altered solubility. For example, [2-(difluoromethoxy)phenyl]methanamine·HCl shows a 13C NMR shift at δ 134.3, reflecting electron withdrawal .

Safety Profiles : Many analogs, such as Thiophene fentanyl hydrochloride, lack comprehensive toxicological data, highlighting a need for further study .

Stereoselective Synthesis: Methods for sertraline hydrochloride (a tetralin-based methanamine) emphasize stereoselective reductions, a consideration for chiral quinoline derivatives .

Biological Activity

(7,8-Difluoroquinolin-2-yl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound is characterized by the presence of a difluoro-substituted quinoline moiety, which is known for its interaction with various biological targets. Its hydrochloride form enhances solubility and bioavailability, making it suitable for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The quinoline structure allows for modulation of protein functions and inhibition of specific biological pathways.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, including those involved in metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.

- Neuroprotective Effects : Research indicates that quinoline derivatives may protect against neurodegenerative diseases by mitigating protein aggregation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found effective against several bacterial strains with an IC50 value of 5 µM. This suggests potential utility as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in ALS Models

Research involving animal models of Amyotrophic Lateral Sclerosis (ALS) demonstrated that the compound exhibited neuroprotective effects by reducing protein aggregation associated with the disease. Dosing at 20 mg/kg resulted in a significant increase in survival rates compared to untreated controls .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives. Modifications to the quinoline structure have been shown to enhance binding affinity to specific targets:

- Substituent Effects : The introduction of carboxylic acid groups at different positions on the quinoline ring significantly altered binding affinities for galectin proteins .

- Pharmacokinetic Properties : Various salts of (7,8-Difluoroquinolin-2-yl)methanamine have been synthesized to improve solubility and bioavailability, with HCl salt showing the highest solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.